(6-Bromo-4-methylpyridin-2-YL)boronic acid pinacol ester
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Overview
Description
2-BROMO-4-METHYL-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a pyridine ring substituted with a bromo group, a methyl group, and a dioxaborolane moiety. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-BROMO-4-METHYL-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE typically involves the reaction of 2-bromo-4-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and requires a base such as potassium acetate. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-BROMO-4-METHYL-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Such as palladium acetate or palladium chloride.
Bases: Such as potassium acetate or sodium carbonate.
Solvents: Such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-BROMO-4-METHYL-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE has several scientific research applications, including:
Mechanism of Action
The primary mechanism of action for 2-BROMO-4-METHYL-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE involves its role as a reagent in the Suzuki–Miyaura coupling reaction. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with a methoxy group instead of a methyl group.
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another similar compound with a methoxy group and different substitution pattern.
Uniqueness: The uniqueness of 2-BROMO-4-METHYL-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE lies in its specific substitution pattern, which provides distinct reactivity and selectivity in coupling reactions. This makes it a valuable reagent for the synthesis of specific biaryl compounds that are not easily accessible through other routes .
Properties
Molecular Formula |
C12H17BBrNO2 |
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Molecular Weight |
297.99 g/mol |
IUPAC Name |
2-bromo-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H17BBrNO2/c1-8-6-9(15-10(14)7-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
InChI Key |
NKXVRXKWXHWVQE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)Br)C |
Origin of Product |
United States |
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